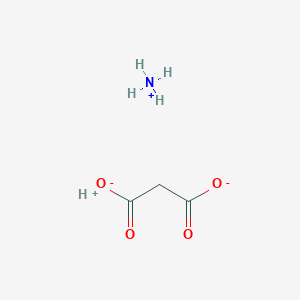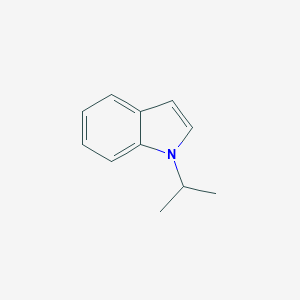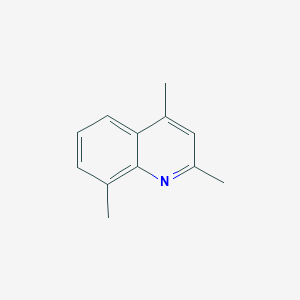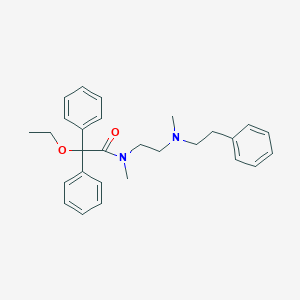
Einecs 239-485-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 239-485-0 is a chemical compound that is commonly used in scientific research. It is also known as 1,2-Dimethyl-3-nitrobenzene and is used as a reagent in various chemical reactions. This compound has gained significant attention due to its unique properties and its potential applications in various fields of research.
Mechanism Of Action
The mechanism of action of Einecs 239-485-0 is not well understood. However, it is known to act as an electrophile in various chemical reactions. It can undergo nitration, reduction, and other reactions, which make it a versatile reagent in organic chemistry.
Biochemical And Physiological Effects
Einecs 239-485-0 has not been extensively studied for its biochemical and physiological effects. However, it is known to be a toxic compound and can cause skin irritation and respiratory problems if inhaled. It is not recommended for use in humans and should be handled with care in the laboratory.
Advantages And Limitations For Lab Experiments
Einecs 239-485-0 has several advantages and limitations for lab experiments. One of the main advantages is its versatility as a reagent in organic chemistry. It can be used for the synthesis of various organic compounds and has found applications in the pharmaceutical and chemical industries. However, its toxicity is a major limitation, and it should be handled with care in the laboratory.
Future Directions
There are several future directions for research on Einecs 239-485-0. One of the areas of interest is the development of new synthetic methods for this compound. Another area of research is the study of its biochemical and physiological effects, which could help in the development of new drugs. The potential applications of this compound in various fields of research, such as materials science and nanotechnology, are also worth exploring.
Conclusion:
Einecs 239-485-0 is a versatile compound that has found applications in various fields of research. Its unique properties make it a valuable reagent in organic chemistry, and its potential applications in other fields make it an interesting compound for future research. However, its toxicity is a major limitation, and it should be handled with care in the laboratory.
Synthesis Methods
Einecs 239-485-0 is synthesized through a two-step process. The first step involves the nitration of toluene using a mixture of nitric and sulfuric acid. The resulting product is then subjected to a reaction with methyl iodide to yield 1,2-Dimethyl-3-nitrobenzene.
Scientific Research Applications
Einecs 239-485-0 is widely used in scientific research as a reagent in various chemical reactions. It is used for the synthesis of various organic compounds and has found applications in the pharmaceutical and chemical industries. It is also used as a starting material for the synthesis of other chemicals.
properties
CAS RN |
15467-21-7 |
|---|---|
Product Name |
Einecs 239-485-0 |
Molecular Formula |
C3H7NO4 |
Molecular Weight |
121.09 g/mol |
IUPAC Name |
azane;propanedioic acid |
InChI |
InChI=1S/C3H4O4.H3N/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);1H3 |
InChI Key |
HEYGYQDRKHISNT-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)C(=O)O.N |
Canonical SMILES |
[H+].C(C(=O)[O-])C(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















